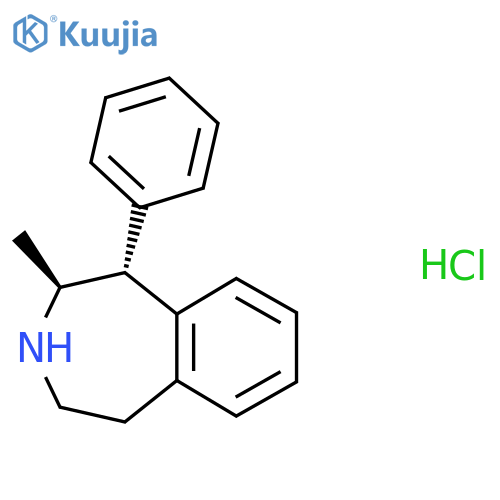Cas no 2408937-63-1 ((4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride)

2408937-63-1 structure
商品名:(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-7539227
- rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- 2408937-63-1
- (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
-
- インチ: 1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1
- InChIKey: RZAMOVDBAKXUEP-OZIFAFRSSA-N
- ほほえんだ: Cl.N1CCC2C=CC=CC=2[C@@H](C2C=CC=CC=2)[C@@H]1C
計算された属性
- せいみつぶんしりょう: 273.1284273g/mol
- どういたいしつりょう: 273.1284273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7539227-0.1g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
2408937-63-1 | 95% | 0.1g |
$352.0 | 2024-05-23 | |
| Enamine | EN300-7539227-1.0g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
2408937-63-1 | 95% | 1.0g |
$1014.0 | 2024-05-23 | |
| Enamine | EN300-7539227-0.25g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
2408937-63-1 | 95% | 0.25g |
$503.0 | 2024-05-23 | |
| Aaron | AR028S0A-10g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 10g |
$6020.00 | 2023-12-15 | |
| 1PlusChem | 1P028RRY-1g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 1g |
$1316.00 | 2024-05-22 | |
| Aaron | AR028S0A-50mg |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 50mg |
$349.00 | 2025-02-16 | |
| 1PlusChem | 1P028RRY-100mg |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 100mg |
$497.00 | 2024-05-22 | |
| 1PlusChem | 1P028RRY-10g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 10g |
$5451.00 | 2023-12-18 | |
| 1PlusChem | 1P028RRY-50mg |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 50mg |
$342.00 | 2024-05-22 | |
| 1PlusChem | 1P028RRY-5g |
rac-(1R,2S)-2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride,trans |
2408937-63-1 | 95% | 5g |
$3696.00 | 2024-05-22 |
(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
2408937-63-1 ((4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 4964-69-6(5-Chloroquinaldine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量